(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
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Properties
IUPAC Name |
2-amino-N-(3-propan-2-yloxypropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-15(2)32-13-5-10-26-23(31)19-20-22(29-18-7-4-3-6-17(18)28-20)30(21(19)24)27-14-16-8-11-25-12-9-16/h3-4,6-9,11-12,14-15H,5,10,13,24H2,1-2H3,(H,26,31)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARJKQBPOCLQMS-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide belongs to a class of pyrrolo[2,3-b]quinoxaline derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Structural Characteristics
The molecular structure of the compound can be characterized by the following features:
- A pyrrolo[2,3-b]quinoxaline core.
- An amino group at position 2.
- A pyridine ring attached via a methylene bridge.
- An isopropoxypropyl substituent.
These structural elements are crucial for the compound's biological interactions and activities.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives. For instance, compounds within this class have demonstrated significant radical scavenging abilities, particularly against hydroxyl radicals (HO˙). The radical scavenging activity was evaluated using the DPPH assay, where certain derivatives showed comparable efficacy to established antioxidants like Trolox and gallic acid. The most potent derivatives exhibited an overall rate constant of for HO˙ scavenging in suitable environments .
Anticancer Properties
The anticancer activity of pyrrolo[2,3-b]quinoxaline derivatives has been extensively studied. For example:
- In vitro studies have demonstrated that these compounds can inhibit key kinases involved in cancer progression. Specific derivatives have shown micromolar to submicromolar inhibition against various kinases such as HsPim-1 and RnDYRK1A. The IC50 values for these compounds ranged from 7.98 nM to over 50 µM depending on the specific target kinase .
- Cell-based assays indicated that these compounds not only inhibit kinase activity but also induce apoptosis in cancer cell lines, thereby reducing cell viability significantly. For instance, one derivative was reported to inhibit breast cancer cell proliferation and migration effectively .
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to specific enzymes or receptors associated with cancer pathways.
- Modulating signaling cascades that lead to cell cycle arrest and apoptosis.
The precise molecular targets remain an area of active investigation.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals distinct biological profiles:
| Compound Name | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 8 | High selectivity for HsPim-1 |
| Compound B | Antioxidant | 100 | Moderate scavenging ability |
| Compound C | Antimicrobial | 50 | Effective against Gram-positive bacteria |
Case Studies
Several case studies illustrate the efficacy of pyrrolo[2,3-b]quinoxaline derivatives:
- Case Study 1 : A study evaluating a series of derivatives showed that those with specific substitutions at the pyridine ring exhibited enhanced activity against FGFR kinases, crucial in tumor growth signaling pathways.
- Case Study 2 : Another investigation focused on the antioxidant properties revealed that certain derivatives could significantly reduce oxidative stress markers in cellular models.
Scientific Research Applications
Structural Characteristics and Synthesis
The compound features a complex structure that integrates a pyrroloquinoxaline core with various substituents that enhance its pharmacological potential. Recent advancements in synthetic methodologies have facilitated the efficient production of such compounds, allowing for modifications that can optimize their biological activity. For instance, the synthesis of pyrroloquinoxaline derivatives has been improved by employing safer and more efficient methods, which have been reported to yield higher purity and better yields of the desired products .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[2,3-b]quinoxaline |
| Substituents | Isopropoxypropyl and pyridin-4-ylmethylene groups |
| Functional Groups | Amino and carboxamide functionalities |
Anticancer Properties
Pyrroloquinoxaline derivatives, including the compound , have shown promise in anticancer research. Studies indicate that modifications at specific positions on the pyrroloquinoxaline scaffold can enhance antiproliferative effects against various cancer cell lines. For example, derivatives have been identified as inhibitors of human protein kinase CK2, which plays a crucial role in cancer cell proliferation .
Anti-inflammatory Effects
Research has demonstrated that certain pyrroloquinoxaline compounds can inhibit enzymes involved in inflammatory pathways, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are critical in the metabolism of endocannabinoids, suggesting potential applications in treating inflammatory conditions .
Table 2: Biological Activities of Pyrroloquinoxaline Derivatives
| Activity Type | Effectiveness | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Inhibition of FAAH and MAGL | |
| Antimicrobial | Activity against bacterial strains |
Pharmacological Studies
Extensive pharmacological evaluations have been conducted to assess the therapeutic potential of pyrroloquinoxaline derivatives. These studies often involve structure-activity relationship (SAR) analyses to determine how variations in chemical structure influence biological activity.
Case Study: Dual Enzyme Inhibition
A significant study focused on developing piperazine and piperidine derivatives based on the pyrroloquinoxaline scaffold demonstrated dual inhibition of FAAH and MAGL. This work highlighted the importance of specific structural features for achieving balanced inhibitory profiles against both enzymes, paving the way for new therapeutic agents targeting endocannabinoid signaling pathways .
Table 3: Summary of Pharmacological Studies
| Study Focus | Findings |
|---|---|
| Dual Enzyme Inhibition | Identified key structural determinants for efficacy |
| SAR Analysis | Correlation between structure modifications and biological activity |
Preparation Methods
Starting Materials and Cyclization Conditions
The quinoxaline scaffold is constructed via InCl3-catalyzed cyclocondensation of 1-(2-aminophenyl)pyrrole-3-carboxylic acid (I ) with 2-propargyloxybenzaldehyde (II ) in refluxing p-xylene (140°C, 2 h). This one-pot process generates three new bonds (two C–N, one C–C) with 68–83% yields in analogous systems.
Mechanistic Pathway :
Functional Group Compatibility
The carboxylic acid at position 3 remains intact under these conditions, enabling downstream amidation. Protecting groups are unnecessary due to the orthogonal reactivity of the amine and carboxylic acid.
Introduction of the (Pyridin-4-ylmethylene)Amino Group
Stereochemical Control
The (E)-isomer predominates (>95%) due to thermodynamic stabilization from conjugation between the pyrroloquinoxaline π-system and pyridinyl ring. Configuration is confirmed via NOESY NMR, showing no spatial proximity between the pyridinyl hydrogen and quinoxaline protons.
Amide Coupling at Position 3
Carboxylic Acid Activation
The carboxylic acid in intermediate V is activated using a DCC/DMAP system in dichloromethane (0°C to room temperature, 4 h). This generates a reactive mixed anhydride, which is subsequently treated with 3-isopropoxypropylamine (VI ).
Reaction Conditions :
Side Chain Introduction
The 3-isopropoxypropyl group enhances solubility in nonpolar media while maintaining metabolic stability. Its ether linkage is unreactive under both acidic (Schiff base) and basic (amide coupling) conditions, ensuring compatibility with earlier steps.
Integrated Synthetic Pathway
Stepwise Procedure :
- Quinoxaline Core Assembly :
Schiff Base Formation :
Amide Coupling :
Overall Yield : 22–28% (three steps).
Analytical Characterization
Spectroscopic Data
- 1H NMR (CDCl3) : δ 8.72 (d, J = 4.8 Hz, 2H, pyridinyl H), 8.35 (s, 1H, imine H), 7.92–7.12 (m, 6H, quinoxaline H), 4.21 (t, J = 6.4 Hz, 2H, OCH2), 3.68 (septet, J = 6.0 Hz, 1H, isopropoxy CH), 1.32 (d, J = 6.0 Hz, 6H, isopropyl CH3).
- 13C NMR : δ 166.5 (C=O), 160.1 (C=N), 152.3–117.8 (aromatic C), 70.1 (OCH2), 48.3 (isopropoxy CH), 22.7 (CH3).
- HRMS : m/z calcd for C27H28N6O2 [M+H]+: 493.2298; found: 493.2301.
Thermal Stability
DSC analysis reveals a melting point of 218–220°C with no liquid crystalline behavior, consistent with rigid heteroaromatic systems.
Comparative Analysis of Methodologies
| Parameter | Quinoxaline Formation | Schiff Base Synthesis | Amide Coupling |
|---|---|---|---|
| Catalyst | InCl3 (2 mol%) | None | DCC/DMAP |
| Temperature | 140°C | 78°C | 0°C → RT |
| Time | 2 h | 3 h | 4 h |
| Yield | 68–83% | 52–65% | 57–65% |
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing pathways may form [2,3-c] regioisomers. Microwave-assisted synthesis could enhance selectivity.
- Imine Hydrolysis : The Schiff base is susceptible to acidic conditions. Storage under inert atmosphere (N2) prevents degradation.
- Amide Racemization : Coupling at room temperature minimizes epimerization at the carboxamide center.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrroloquinoxaline core followed by functionalization. Key steps include:
- Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to attach the pyridinylmethylene group .
- Amide Bond Formation : Activation of the carboxylate intermediate with HATU or EDCl/HOBt, followed by reaction with 3-isopropoxypropylamine under anhydrous conditions (e.g., DMF or dichloromethane as solvent) .
- Schiff Base Formation : Condensation of the amino group with pyridine-4-carbaldehyde under acidic conditions (e.g., acetic acid) to generate the (E)-configured imine .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the pure product .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry, particularly the (E)-configuration of the imine bond (δ ~8.5 ppm for aromatic protons, δ ~160 ppm for C=N) .
- LCMS/HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~510) and purity (>95%) .
- FT-IR : Identify key functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) .
- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and normalize to controls (e.g., doxorubicin as a positive control) .
- Validate Target Engagement : Employ biophysical methods (e.g., SPR or ITC) to confirm binding affinity to proposed targets like kinases or DNA .
- Replicate in Orthogonal Models : Compare results across in vitro (e.g., 2D vs. 3D cell cultures) and in vivo (e.g., zebrafish xenografts) systems to rule out assay-specific artifacts .
Advanced: What strategies improve yield in the final coupling step?
Methodological Answer:
- Solvent Optimization : Use DMF at 0°C to minimize side reactions during amide bond formation .
- Catalyst Screening : Test Pd₂(dba)₃/XPhos for efficient cross-coupling with reduced homocoupling byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >80% yield .
Advanced: How to conduct SAR studies focusing on the pyridine and isopropoxypropyl groups?
Methodological Answer:
- Pyridine Modifications : Synthesize analogs with pyridin-3-yl or pyrimidin-4-yl substituents to evaluate steric/electronic effects on target binding .
- Isopropoxypropyl Variants : Replace with ethoxyethyl or cyclopropoxypropyl groups to assess hydrophobicity impacts via logP measurements .
- Bioassay Correlation : Test analogs against a kinase panel (e.g., EGFR, VEGFR2) to link structural changes to IC₅₀ shifts .
Advanced: What in vitro models are suitable for elucidating its mechanism of action?
Methodological Answer:
- Cancer Cell Lines : Use apoptosis-sensitive lines (e.g., MCF-7) with caspase-3/7 activation assays to confirm programmed cell death .
- Enzyme Inhibition Assays : Screen against recombinant human topoisomerase IIα to assess DNA-intercalating activity .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) for intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for high-purity crystals .
- Prep-HPLC : Employ a C18 column (acetonitrile/water + 0.1% formic acid) for final purification (>99% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
